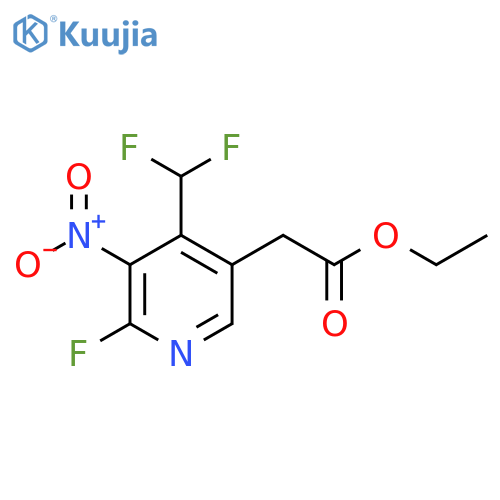

Cas no 1807071-27-7 (Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate)

Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate

-

- インチ: 1S/C10H9F3N2O4/c1-2-19-6(16)3-5-4-14-10(13)8(15(17)18)7(5)9(11)12/h4,9H,2-3H2,1H3

- InChIKey: WCPHUYWNZRQCGI-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=C(N=CC=1CC(=O)OCC)F)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 337

- トポロジー分子極性表面積: 85

- 疎水性パラメータ計算基準値(XlogP): 1.9

Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029033452-250mg |

Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate |

1807071-27-7 | 95% | 250mg |

$1,058.40 | 2022-03-31 | |

| Alichem | A029033452-500mg |

Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate |

1807071-27-7 | 95% | 500mg |

$1,786.10 | 2022-03-31 | |

| Alichem | A029033452-1g |

Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate |

1807071-27-7 | 95% | 1g |

$3,010.80 | 2022-03-31 |

Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetateに関する追加情報

Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate(CAS No. 1807071-27-7)の専門的な紹介

Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetateは、有機化学および医薬品中間体として注目される化合物です。そのCAS番号1807071-27-7は、研究開発や産業応用において重要な識別子として機能します。近年、フッ素化ピリジン誘導体への関心が高まっており、本化合物もその一例として創薬化学や材料科学分野で活用されています。

この化合物の構造的特徴は、ピリジン骨格にジフルオロメチル基、フッ素原子、ニトロ基が導入されている点です。特にフッ素置換は、分子の物理化学的性質を調整する手法として、バイオアベイラビリティ向上や代謝安定性の改善に寄与します。最近の研究トレンドでは、AI支援創薬やハイスループットスクリーニングとの組み合わせが話題となっており、本化合物もリード化合物としての可能性が探求されています。

Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetateの合成経路は、多段階有機合成技術が適用されます。ピリジン環の官能基化やエステル化反応など、精密な制御が必要なプロセスを含みます。2023年の学術文献では、類似構造を持つ化合物が抗炎症活性を示すことが報告されており、創薬プラットフォームとしての需要が増加しています。

産業応用においては、電子材料分野でも関心が集まっています。フッ素含有化合物は、一般的に高い熱安定性と優れた電気的特性を示すため、有機半導体や発光材料の前駆体としての利用が検討されています。特にOLED材料開発の文脈で、類似構造の評価が進められている点は注目に値します。

分析技術の進歩に伴い、LC-MSやNMR分光法を用いた本化合物の構造解析手法も洗練されてきました。研究者がよく検索するキーワードとしては、"フッ素化ピリジン合成"や"ニトロピリジン誘導体の反応性"などが挙げられ、これらは本化合物の研究動向と密接に関連しています。

安全性に関する情報では、適切な実験室管理と個人防護具の使用が推奨されます。最近のグリーンケミストリーの潮流を受けて、環��調和型合成法の開発も進められており、触媒反応や溶媒選択の最適化に関する研究が活発です。

市場動向として、医薬品中間体市場の成長に伴い、本化合物のような高機能性中間体への需要が拡大しています。特にバイオテクノロジー企業や研究機関からの問い合わせが増加しており、カスタム合成サービスとの連携も盛んに行われています。

将来展望としては、構造活性相関研究や計算化学との融合により、新たな用途開発が期待されます。創薬化学フォーラムや材料科学カンファレンスで発表される最新知見は、本化合物の可能性をさらに広げるでしょう。

1807071-27-7 (Ethyl 4-(difluoromethyl)-2-fluoro-3-nitropyridine-5-acetate) 関連製品

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)